1-[(4-methylbenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of key intermediates. One common route involves the reaction of 4-methylphenylmethanesulfonyl chloride with piperidine-4-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols.
Scientific Research Applications
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: A closely related compound with similar structural features.
N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE: Another related compound with variations in the substituent groups.
Uniqueness
1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(2,4,6-TRIMETHYLPHENYL)PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H30N2O3S |
---|---|
Molecular Weight |
414.6 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methylsulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C23H30N2O3S/c1-16-5-7-20(8-6-16)15-29(27,28)25-11-9-21(10-12-25)23(26)24-22-18(3)13-17(2)14-19(22)4/h5-8,13-14,21H,9-12,15H2,1-4H3,(H,24,26) |
InChI Key |
CHHXXUKKUNGTGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=C(C=C(C=C3C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.